Linker Length and Lipophilicity vs. 2-Methoxyethyl Analog
The target compound's 3-methoxypropyl side chain provides an extended linker and higher lipophilicity compared to the 2-methoxyethyl analog. The target compound has a logP of 0.9 and a TPSA of 38.5 Ų [1]. The 2-methoxyethyl analog (CAS 1017388-36-1, C11H16N2O, MW 192.26 g/mol) has a computed logP of 0.7 and a TPSA of 33.3 Ų [2]. The target compound offers an additional methylene group, increasing molecular length and lipophilicity, which may enhance membrane permeability or fill a hydrophobic pocket in a target protein.
| Evidence Dimension | Linker length and lipophilicity |
|---|---|
| Target Compound Data | LogP 0.9, TPSA 38.5 Ų, MW 206.28 g/mol, 4 rotatable bonds |
| Comparator Or Baseline | 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine: LogP 0.7, TPSA 33.3 Ų, MW 192.26 g/mol |
| Quantified Difference | ΔLogP = +0.2; ΔTPSA = +5.2 Ų; ΔMW = +14.02 g/mol |
| Conditions | Computed properties from PubChem (XLogP3-AA, Cactvs TPSA) |
Why This Matters
The difference in lipophilicity and linker length directly impacts a compound's ADME profile and target-binding kinetics, making the choice of side chain critical in lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 43370209: 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-4-amine. View Source
- [2] PubChem. (2025). Compound Summary for CID 172236708: N-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine. View Source
